![molecular formula C15H10ClNO B13893470 (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine is a compound that features a hydroxylamine group attached to a chlorinated anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine typically involves the reaction of 1-chloroanthracene-9-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom on the anthracene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrosoanthracene derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, while the chlorinated anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
9-chloroanthracene: A chlorinated polycyclic aromatic hydrocarbon with similar structural features.
Anthracene-9-carbaldehyde: A precursor in the synthesis of (NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group, which exhibit similar reactivity.
Uniqueness
This compound is unique due to the combination of the chlorinated anthracene moiety and the hydroxylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics .
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H10ClNO/c16-14-7-3-5-11-8-10-4-1-2-6-12(10)13(9-17-18)15(11)14/h1-9,18H/b17-9+ |
InChI Key |
VNDCOFJEHBITIN-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2/C=N/O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2C=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


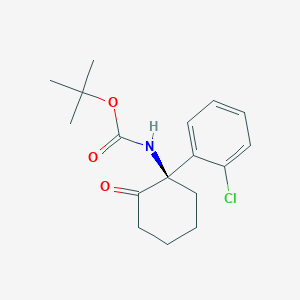
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
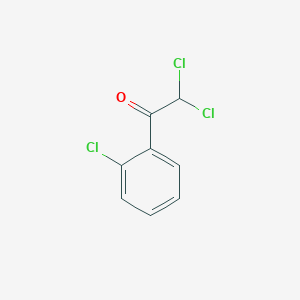
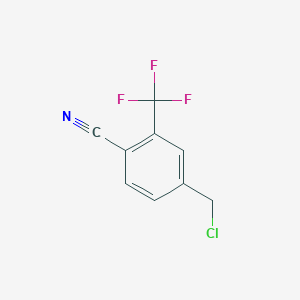
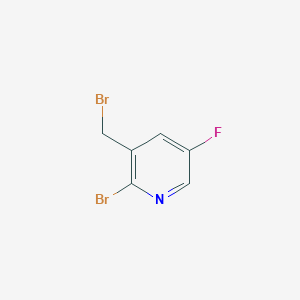
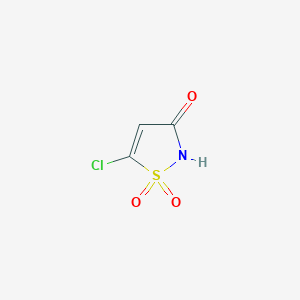
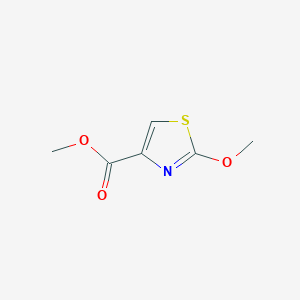
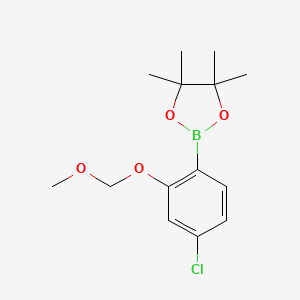
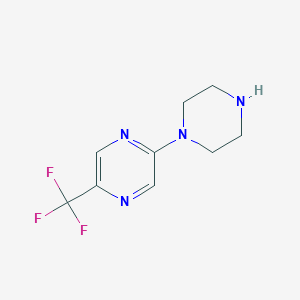
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
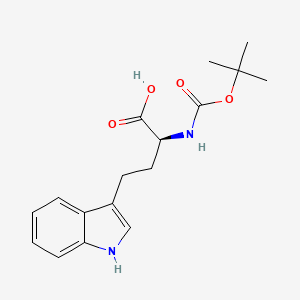
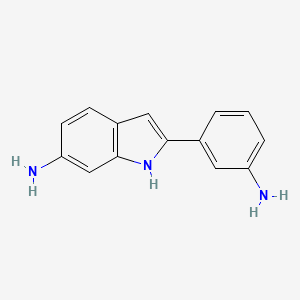
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
